Here's what we can glean from scientific databases:
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound with the molecular formula CHClNO. It features a methoxy group at the para position of the benzamide structure, which is connected to a piperidine ring. This compound is known for its potential therapeutic applications, particularly in the field of neuroscience due to its interaction with neurotransmitter systems.
The chemical reactivity of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride primarily involves nucleophilic substitutions and acylation reactions, typical for amides. The presence of the piperidine ring allows for further functionalization, potentially enhancing its pharmacological properties. The synthesis often involves coupling reactions between 4-methoxybenzoic acid derivatives and piperidine-containing amines.
Research indicates that 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride exhibits significant biological activity as an inhibitor of the presynaptic choline transporter. This inhibition can influence acetylcholine levels in the synaptic cleft, thereby affecting various physiological and behavioral functions such as movement, attention, and memory . The compound has been studied for its selectivity and potency in inhibiting choline uptake, suggesting potential applications in treating neurological disorders.
The synthesis of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride typically follows these steps:
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride has potential applications in:
Studies have shown that 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride interacts specifically with the choline transporter, affecting acetylcholine dynamics in neuronal systems. Its binding affinity and inhibitory potency have been characterized through various in vitro assays, including concentration-response curves that assess its IC values against choline uptake . Ongoing research aims to elucidate its binding mode—whether it acts orthosterically or allosterically.
Several compounds share structural similarities with 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride, particularly those containing piperidine rings and aromatic moieties. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-Methyl-4-(piperidin-4-yl)benzamide | Contains methyl substitution on the nitrogen | Lacks methoxy group; may have different biological activity |
| 3-Methoxy-N-(piperidin-4-yl)benzamide | Methoxy group at the ortho position | Different placement of methoxy group affects activity |
| Acetyl-alpha-methylfentanyl | N-[1-(1-methyl-2-phenethyl)-4-piperidinyl]-N-phenylacetamide | More complex structure; primarily used as an analgesic |
The unique placement of the methoxy group at the para position in 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride distinguishes it from these compounds, potentially leading to unique pharmacological properties.
4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride, represented by its optimized derivative ML352, demonstrates a distinctive noncompetitive inhibition mechanism against the high-affinity choline transporter [1] [2]. This mechanism fundamentally differs from traditional competitive inhibitors such as hemicholinium-3, providing unique pharmacological advantages for therapeutic applications.
The compound exhibits noncompetitive antagonism of choline transporter function through allosteric modulation. Kinetic studies utilizing human choline transporter transfected cells and mouse forebrain synaptosomes revealed that ML352 produces concentration-dependent reductions in maximum transport velocity without significantly affecting the apparent affinity for choline [1] [2]. Specifically, the compound maintains a consistent choline Km value of approximately 2.5 μM across varying inhibitor concentrations, while progressively reducing Vmax values from 70.4% at 200 nM to 30.3% at 800 nM in heterologous expression systems [2].
Evidence for allosteric transporter interactions emerges from radioligand binding studies using tritiated hemicholinium-3. ML352 demonstrates dose-dependent inhibition of hemicholinium-3 binding with a Ki value of 128.6 ± 15.3 nM, while simultaneously reducing the apparent density of hemicholinium-3 binding sites [2]. The compound produces significant reductions in Bmax values (80.3% at 200 nM and 48.9% at 800 nM) without substantially affecting the Kd at lower concentrations, indicating interaction at a site distinct from the orthosteric choline binding domain [1] [2].
The primary pharmacological target engagement occurs with high affinity, demonstrating Ki values of 92 ± 2.8 nM in human choline transporter-expressing cells and 166 ± 12 nM in native mouse forebrain synaptosomes [1] [2]. This affinity profile, combined with the noncompetitive mechanism, provides theoretical advantages over competitive inhibitors in physiological conditions where extracellular choline concentrations approach saturation levels [2].
| Parameter | Value | Preparation |
|---|---|---|
| Ki (nM) | 92 ± 2.8 | HEK293-hCHT cells |
| Ki (nM) | 166 ± 12 | Mouse synaptosomes |
| Km choline (μM) | 2.5 ± 0.4 | Control conditions |
| Vmax reduction (%) | 70.4 ± 5.6 | 200 nM ML352 |
| Vmax reduction (%) | 30.3 ± 4.2 | 800 nM ML352 |
The compound demonstrates exceptional selectivity for the choline transporter relative to other monoamine neurotransmitter transporters and related proteins involved in cholinergic signaling.
Comprehensive selectivity screening reveals minimal cross-reactivity with major neurotransmitter reuptake systems. The compound shows negligible inhibitory activity against the dopamine transporter, norepinephrine transporter, and serotonin transporter at concentrations that completely antagonize choline transport [1] [2]. Specifically, at 10 μM concentrations—more than 100-fold above the choline transporter Ki—the compound produces only 4% inhibition of dopamine transporter activity, 12% inhibition of norepinephrine transporter function, and 2% inhibition of serotonin transporter activity [1].
Critical for therapeutic applications, the compound demonstrates no inhibitory activity against acetylcholinesterase or choline acetyltransferase at concentrations substantially exceeding the choline transporter Ki [1] [2]. This selectivity profile ensures that choline transporter inhibition occurs without concurrent interference with acetylcholine synthesis or degradation pathways, providing targeted modulation of choline availability without affecting downstream cholinergic metabolism.
Extensive off-target screening across 68 G-protein coupled receptors, ion channels, and transporters reveals minimal significant interactions. The compound shows weak to moderate activity at several targets, including 32% inhibition of muscarinic M1 receptors, 43% inhibition of adrenergic α2A receptors, and 40% inhibition of serotonin 5-HT1A receptors at 10 μM concentrations [1]. However, these interactions occur at concentrations significantly higher than those required for choline transporter inhibition, providing substantial selectivity margins for therapeutic applications.
| Target | Activity at 10 μM | Selectivity Ratio |
|---|---|---|
| Choline Transporter | Ki = 92 nM | Primary target |
| Dopamine Transporter | 4% inhibition | >100-fold selective |
| Norepinephrine Transporter | 12% inhibition | >100-fold selective |
| Serotonin Transporter | 2% inhibition | >100-fold selective |
| Acetylcholinesterase | No inhibition | Complete selectivity |
| Choline Acetyltransferase | No inhibition | Complete selectivity |
Pharmacokinetic studies demonstrate modest but significant central nervous system penetration with a brain-to-plasma ratio of 0.2 [1] [2]. Following intravenous administration in rats, the compound achieves brain concentrations of 23.4 ng/g compared to plasma levels of 129 ng/mL, indicating adequate CNS exposure for central choline transporter modulation [2]. The compound also demonstrates cerebrospinal fluid penetration with concentrations of 11.8 ng/g, supporting its potential for central nervous system applications [2].
The relationship between choline transporter inhibition and acetylcholine dynamics follows predictable patterns based on the rate-limiting role of choline availability in acetylcholine synthesis.
As the high-affinity choline transporter represents the rate-limiting step in acetylcholine synthesis, concentration-dependent inhibition directly correlates with reduced cholinergic signaling capacity [3] [2]. The noncompetitive mechanism provides theoretical advantages in this context, as inhibition remains effective even at physiologically saturating choline concentrations [2]. This contrasts with competitive inhibitors, which require substantially higher concentrations to overcome endogenous choline levels approaching 10-20 μM in brain extracellular fluid [2].
The compound's effects on acetylcholine dynamics demonstrate activity-dependent characteristics related to choline transporter trafficking. Studies utilizing CHT variants with altered trafficking properties reveal that choline transporter surface expression increases in response to both the compound and hemicholinium-3 exposure [2]. Specifically, ML352 at 5 μM concentrations produces a 43.4% increase in surface choline transporter expression, suggesting compensatory regulatory responses to transporter inhibition [2].
Functional studies demonstrate clear concentration-dependent reductions in choline uptake capacity across physiologically relevant inhibitor concentrations. The steep concentration-response relationship, with IC50 values of 0.51 μM at low choline concentrations and 0.09 μM at saturating choline concentrations, indicates potent inhibition across the full range of physiological choline levels [4]. This concentration dependence translates to proportional reductions in acetylcholine synthetic capacity, with maximum inhibition approaching 70% at nanomolar concentrations [2].
The compound's rapid clearance profile, with a half-life of 33 minutes in rats, provides temporal control over acetylcholine modulation [2]. The high volume of distribution (3.2 L/kg) and significant CNS penetration ensure adequate brain exposure despite rapid systemic clearance [2]. These pharmacokinetic characteristics enable dose-dependent control of acetylcholine dynamics with predictable duration of action.
| Concentration (nM) | Vmax Reduction (%) | Predicted ACh Impact |
|---|---|---|
| 92 (Ki) | ~50% | Moderate reduction |
| 200 | 70.4 ± 5.6% | Substantial reduction |
| 800 | 30.3 ± 4.2% | Near-maximal reduction |